molecular formula C13H16N2O2S2 B13740906 [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate

Cat. No.: B13740906
M. Wt: 296.4 g/mol
InChI Key: XYCXRCZOADBEQC-UHFFFAOYSA-N
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Description

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and an N-ethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Introduction of the Oxoethyl Group: The next step involves the reaction of 4-acetamidophenol with an oxoethylating agent, such as ethyl oxalyl chloride, to introduce the oxoethyl group.

    Formation of the N-ethylcarbamodithioate Group: Finally, the compound is reacted with N-ethylcarbamodithioic acid or its derivatives to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamodithioate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-acetamidophenyl)-2-oxoethyl] N-methylcarbamodithioate
  • [2-(4-acetamidophenyl)-2-oxoethyl] N-propylcarbamodithioate
  • [2-(4-acetamidophenyl)-2-oxoethyl] N-butylcarbamodithioate

Uniqueness

What sets [2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate

InChI

InChI=1S/C13H16N2O2S2/c1-3-14-13(18)19-8-12(17)10-4-6-11(7-5-10)15-9(2)16/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16)

InChI Key

XYCXRCZOADBEQC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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